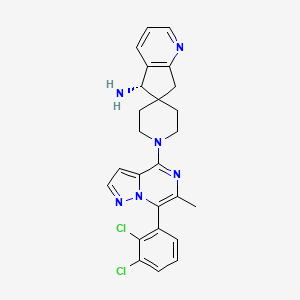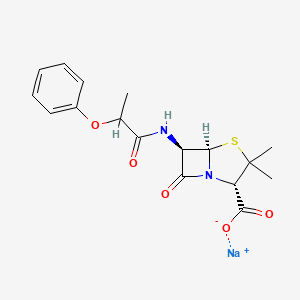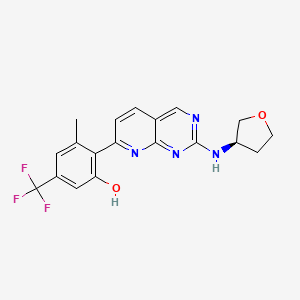
Nlrp3-IN-30
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nlrp3-IN-30 is a small molecule inhibitor that targets the nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a potential therapeutic agent for these conditions .
Méthodes De Préparation
The synthesis of Nlrp3-IN-30 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization to form the desired compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the product .
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability while minimizing production costs and environmental impact .
Analyse Des Réactions Chimiques
Nlrp3-IN-30 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials .
Applications De Recherche Scientifique
Nlrp3-IN-30 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the NLRP3 inflammasome and its role in various biochemical pathways . In biology, this compound is employed to investigate the mechanisms of inflammation and immune response, providing insights into the development of new therapeutic strategies for inflammatory diseases .
In medicine, this compound has shown potential as a therapeutic agent for treating conditions such as arthritis, Alzheimer’s disease, and inflammatory bowel disease . Its ability to inhibit the NLRP3 inflammasome makes it a promising candidate for drug development. In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products, contributing to advancements in healthcare and biotechnology .
Mécanisme D'action
Nlrp3-IN-30 exerts its effects by specifically targeting the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its activation and subsequent assembly of the inflammasome complex . This inhibition blocks the activation of caspase-1 and the production of pro-inflammatory cytokines, thereby reducing inflammation and immune response . The molecular targets and pathways involved in this process include the NLRP3 protein, caspase-1, and the downstream signaling pathways that regulate cytokine production .
Comparaison Avec Des Composés Similaires
Nlrp3-IN-30 is unique compared to other NLRP3 inhibitors due to its specific binding affinity and selectivity for the NLRP3 protein . Similar compounds include MCC950, CY-09, and OLT1177, which also target the NLRP3 inflammasome but may differ in their chemical structure, potency, and pharmacokinetic properties . This compound stands out for its potential therapeutic applications and its ability to provide insights into the mechanisms of NLRP3 inflammasome inhibition .
Propriétés
Formule moléculaire |
C19H17F3N4O2 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
3-methyl-2-[2-[[(3R)-oxolan-3-yl]amino]pyrido[2,3-d]pyrimidin-7-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C19H17F3N4O2/c1-10-6-12(19(20,21)22)7-15(27)16(10)14-3-2-11-8-23-18(26-17(11)25-14)24-13-4-5-28-9-13/h2-3,6-8,13,27H,4-5,9H2,1H3,(H,23,24,25,26)/t13-/m1/s1 |
Clé InChI |
VSRXBFGTQPHIHZ-CYBMUJFWSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1C2=NC3=NC(=NC=C3C=C2)N[C@@H]4CCOC4)O)C(F)(F)F |
SMILES canonique |
CC1=CC(=CC(=C1C2=NC3=NC(=NC=C3C=C2)NC4CCOC4)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


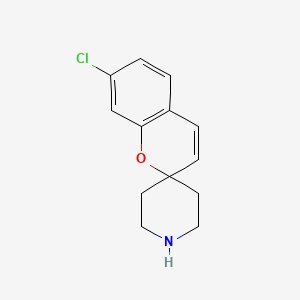
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide](/img/structure/B12384651.png)
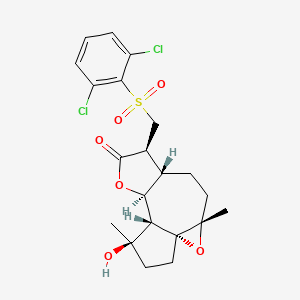
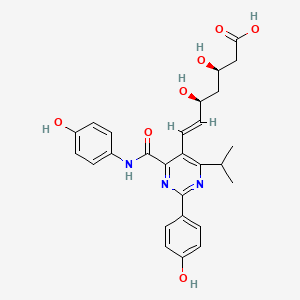
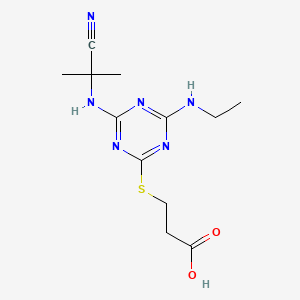
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] N-phenylcarbamate](/img/structure/B12384691.png)

methyl phosphate](/img/structure/B12384704.png)
![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)

